

Comparative Toxicity of Cyclaniliprole and Cyantraniliprole to Bees: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclaniliprole**

Cat. No.: **B1261310**

[Get Quote](#)

This guide provides a detailed comparison of the toxicity of two second-generation diamide insecticides, **cyclaniliprole** and cyantraniliprole, to bees. Both compounds are ryanodine receptor modulators and are valued for their efficacy against a range of insect pests. However, their impact on non-target organisms, particularly vital pollinators like bees, is a critical area of research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available data, experimental methodologies, and mechanisms of action.

Executive Summary

Cyclaniliprole and cyantraniliprole are anthranilic diamide insecticides that function by activating insect ryanodine receptors, leading to uncontrolled release of intracellular calcium, muscle paralysis, and eventual death of the insect.^[1] While both insecticides share a similar mode of action, the available data suggests differences in their toxicity profiles concerning bees. Cyantraniliprole has been more extensively studied, with established acute oral and contact toxicity values for honey bees and other bee species. **Cyclaniliprole** is also classified as highly toxic to bees, particularly through contact exposure, though a definitive acute oral toxicity value for bees is not as readily available in the public domain.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute toxicity of **cyclaniliprole** and cyantraniliprole to bees based on available experimental data. It is important to note that direct comparative studies are limited, and data has been collated from various sources. Variations in experimental conditions, bee species, and formulations can influence the reported toxicity values.

Table 1: Acute Toxicity of **Cyclaniliprole** to Adult Honey Bees (*Apis mellifera*)

Exposure Route	Endpoint	Value (µg a.i./bee)	Source
Contact	48-hour LD50	0.83	[2]
Contact	48-hour LD50	0.702	[3]
Oral	48-hour LD50	Data not available in cited sources	

Table 2: Acute Toxicity of Cyantraniliprole to Adult Bees

Bee Species	Exposure Route	Endpoint	Value (µg a.i./bee)	Source
<i>Apis mellifera</i> (Honey Bee)	Oral	48-hour LD50	0.1	[4]
<i>Apis mellifera</i> (Honey Bee)	Contact	48-hour LD50	0.03	[4]
<i>Apis mellifera</i> (Honey Bee)	Oral	48-hour LD50	>0.11 (technical grade in water)	[5]
<i>Apis mellifera</i> (Honey Bee)	Contact	48-hour LD50	>0.09 (technical grade in water)	[5]
<i>Bombus</i> <i>impatiens</i> (Bumble Bee)	Oral	48-hour LD50	>0.54	[6]

Table 3: Acute and Chronic Toxicity of Cyantraniliprole to Honey Bee (*Apis mellifera*) Larvae

Exposure Type	Endpoint	Value (μ g/larva)	Source
Acute	LD50	0.047	
Chronic	LD50	0.064	
Chronic	NOAEL	0.00512	

Sublethal Effects

Beyond acute mortality, sublethal exposure to these insecticides can have significant impacts on bee health and colony viability.

- **Cyclaniliprole:** Field studies have indicated that applications of **cyclaniliprole** at the proposed highest label rate may cause mortality of adult and larval honey bees and could have long-term detrimental effects on the health of honey bee colonies.[2]
- Cyantraniliprole: Ingestion of cyantraniliprole has been shown to be more toxic than contact exposure in Africanized honey bees, and at higher doses, it can affect their flight ability. Sublethal effects such as cramping and apathy have been observed in acute toxicity tests at doses lower than the LD50.[1] Foraging activity of honey bees can be significantly reduced on the day of and the day after application.[5]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized laboratory protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Test (based on OECD Guideline 213)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to adult bees.

- Test Organisms: Young adult worker honey bees (*Apis mellifera*) of uniform age and from the same source are used.

- Housing and Feeding: Bees are housed in cages under controlled laboratory conditions (temperature and humidity). They are typically starved for a few hours before the test to ensure consumption of the treated diet.
- Test Substance Preparation: The test substance is dissolved in a sucrose solution at various concentrations.
- Exposure: A known volume of the treated sucrose solution is provided to groups of bees for a defined period.
- Observation: Mortality is recorded at specified intervals (e.g., 4, 24, 48, and 72 hours) after the start of exposure. Sublethal effects are also noted.
- Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Acute Contact Toxicity Test (based on OECD Guideline 214)

This test determines the LD50 of a substance following direct topical application to adult bees.

- Test Organisms: As with the oral toxicity test, young adult worker honey bees of uniform age and from the same source are used.
- Test Substance Preparation: The test substance is dissolved in a suitable volatile solvent (e.g., acetone).
- Application: A precise volume of the test solution is applied directly to the dorsal thorax of each bee using a micro-applicator. Control bees are treated with the solvent only.
- Housing and Observation: After application, the bees are housed in cages with access to a clean sucrose solution. Mortality and sublethal effects are recorded at regular intervals (e.g., 4, 24, 48, and 72 hours).
- Data Analysis: The LD50 is calculated from the mortality data at each dose level.

Mandatory Visualization

Mechanism of Action: Ryanodine Receptor Activation

Cyclaniliprole and cyantraniliprole exert their insecticidal effects by targeting the ryanodine receptors (RyRs) in insects. The following diagram illustrates the signaling pathway.

Caption: Signaling pathway of diamide insecticides in insect cells.

Experimental Workflow: Acute Bee Toxicity Testing

The following diagram outlines the general workflow for conducting acute oral and contact toxicity tests on bees.

Caption: General experimental workflow for bee acute toxicity testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. A retrospective analysis of honey bee (*Apis mellifera*) pesticide toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [pjoes.com](https://www.pjoes.com) [pjoes.com]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Assessment of acute and chronic toxicity of cyantraniliprole and sulfoxaflor on honey bee (*Apis mellifera*) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Toxicity of Cyclaniliprole and Cyantraniliprole to Bees: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1261310#comparative-toxicity-of-cyclaniliprole-and-cyantraniliprole-to-bees>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com